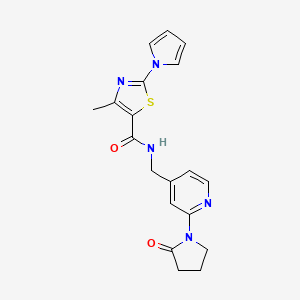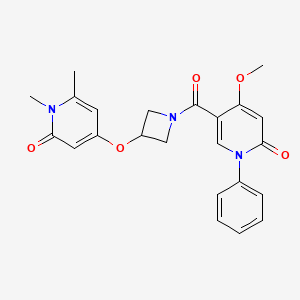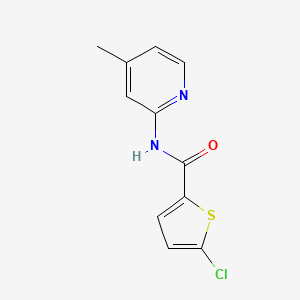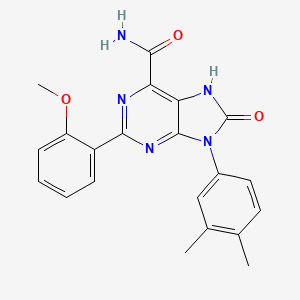![molecular formula C9H9Cl2N5O2S B2487600 1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-38-2](/img/structure/B2487600.png)
1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine" is a compound of interest in the field of organic chemistry due to its unique structural features and potential for various chemical reactions. This compound is characterized by the presence of a tetrazole ring, a sulfonyl group attached to a 2,4-dichlorophenyl moiety, and a dimethylamine group, which contribute to its reactivity and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep chemical processes including esterification, hydrazination, cyclization, and nucleophilic substitution reactions (Chen et al., 2010). For instance, starting from 4-chlorobenzoic acid, a series of steps can lead to the formation of sulfonamide derivatives with significant yields.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often elucidated using X-ray crystallography, which reveals details about the arrangement of atoms in three dimensions and the types of interactions stabilizing the structure. For example, a compound with a related structure was shown to form inversion dimers via N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Compounds of this class participate in a variety of chemical reactions, including those involving the sulfonamide group, which can undergo nucleophilic substitution, and the tetrazole ring, which can engage in cycloaddition reactions. The sulfonyl group's ability to transmit electronic effects to the molecular π-electron system is a notable feature (Fedyunyaeva & Shershukov, 1993).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by the molecular geometry and the nature of functional groups. The presence of the sulfonyl and tetrazole groups, for example, can impact the compound's solubility in various solvents and its stability under different conditions.
Chemical Properties Analysis
Chemically, the presence of the dimethylamine and sulfonyl groups imparts basicity and potential for various chemical interactions, respectively. These groups can participate in hydrogen bonding, which can affect the compound's chemical reactivity and interactions with biological molecules.
For further reading and detailed insights into related compounds and their properties, the following references provide valuable information:
- Synthesis and crystal structure analysis (Repich et al., 2017).
- Chemical reactions involving sulfonyl azides and triazoles (Culhane & Fokin, 2011).
- Synthesis of sulfonamide derivatives (Chen et al., 2010).
- Molecular structure and electronic effects (Fedyunyaeva & Shershukov, 1993).
科学的研究の応用
Synthesis and Reactivity
Sulfamoyl azides, including compounds similar to 1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine, can be generated from secondary amines and used to form 1-sulfamoyl-1,2,3-triazoles. These triazoles act as shelf-stable progenitors of rhodium azavinyl carbenes, which are reactive intermediates with applications in various chemical reactions (Culhane & Fokin, 2011).
Antiviral Activity
A related area of research involves the synthesis of sulfonamide derivatives, like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, from 4-chlorobenzoic acid. These compounds have demonstrated anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).
Desulfonylation Processes
The desulfonylation of N-sulfonylamides and -amines has been explored using visible light and hydroxynaphthylbenzimidazoline. This method transforms various N-sulfonylamide and -amine substrates into desulfonylated products, a process relevant for modifying sulfonyl-containing compounds (Hasegawa et al., 2018).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-N,N-dimethyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5O2S/c1-15(2)9-12-13-14-16(9)19(17,18)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDOXBMSSDNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)
![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)



![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)
![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)



![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)